molecular formula C21H23FN4O2S B2562738 3-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-2,3,7,8-tetrahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-5(6H)-one CAS No. 1021217-27-5

3-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-2,3,7,8-tetrahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-5(6H)-one

Cat. No.: B2562738
CAS No.: 1021217-27-5
M. Wt: 414.5
InChI Key: KLEPQLVTYKDEDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex bicyclic heterocycle featuring a thiazolo[3,2-a]pyrimidin-5(6H)-one core fused with a cyclopentane ring. A piperazine moiety substituted with a 2-fluorophenyl group is linked via a 2-oxoethyl bridge to the bicyclic system. Its synthesis likely involves multi-step reactions, including condensation of thiazolo-pyrimidinone precursors with functionalized piperazine intermediates, followed by cyclization and purification using chromatographic methods .

Properties

IUPAC Name

12-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-10-thia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),8-dien-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN4O2S/c22-16-5-1-2-7-18(16)24-8-10-25(11-9-24)19(27)12-14-13-29-21-23-17-6-3-4-15(17)20(28)26(14)21/h1-2,5,7,14H,3-4,6,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLEPQLVTYKDEDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N=C3N(C2=O)C(CS3)CC(=O)N4CCN(CC4)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-2,3,7,8-tetrahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-5(6H)-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a unique combination of a piperazine moiety , a thiazolo-pyrimidine core , and a fluorinated phenyl group , which contribute to its distinct pharmacological profile. The molecular formula is C23H27FN4O3SC_{23}H_{27}F_{N_4}O_3S, and it possesses various functional groups that enhance its interaction with biological targets.

Research indicates that compounds with similar structures exhibit various biological activities, particularly as antidepressants and antipsychotics . The presence of the piperazine ring is crucial for binding to serotonin receptors, which play a significant role in mood regulation.

Antidepressant Activity

Studies have shown that derivatives of piperazine can act as selective serotonin reuptake inhibitors (SSRIs) . For instance, compounds modeled after fluoxetine demonstrate binding affinity at the serotonin transporter (SERT) with IC50 values in the micromolar range . The incorporation of the 2-fluorophenyl group may enhance these effects by improving lipophilicity and receptor selectivity.

Neuroprotective Effects

Recent investigations highlight the potential neuroprotective properties of this compound. In vitro studies have demonstrated that it can protect neuronal cells against apoptosis induced by amyloid-beta, suggesting its utility in treating neurodegenerative diseases like Alzheimer's .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step reactions that require careful optimization to enhance yield and purity. The key steps include:

  • Formation of the piperazine derivative .
  • Condensation with thiazolo-pyrimidine .
  • Introduction of the fluorinated phenyl group .

Table 1 summarizes key findings from SAR studies related to similar compounds:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
1-cyclopentyl-3-(4-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)ureaUrea linked to thiazoleAntidepressantCyclopentane structure
4-(fluorophenyl)-piperazine derivativesFluorinated phenylAntidepressantVaries in piperazine substitution

These comparisons indicate that the combination of structural elements in our compound may contribute to enhanced pharmacological properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of piperazine-linked thiazolo-pyrimidinone derivatives, which are studied for their diverse pharmacological profiles. Below is a systematic comparison with structurally related analogs:

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Substituents Key Modifications Pharmacological Notes
Target Compound Thiazolo[3,2-a]pyrimidin-5(6H)-one fused with cyclopentane 2-Fluorophenyl-piperazine, 2-oxoethyl linker Fluorine at ortho position enhances electronegativity and steric hindrance Potential CNS activity due to piperazine moiety; fluorophenyl may improve BBB penetration
3-(2-(4-(3-Chlorophenyl)piperazin-1-yl)-2-oxoethyl)-2,3,7,8-tetrahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-5(6H)-one (PubChem) Same core 3-Chlorophenyl-piperazine Chlorine at meta position increases lipophilicity Higher metabolic stability but reduced selectivity compared to fluorinated analogs
Ethyl 7-methyl-5-(4-methylphenyl)-3-oxo-2-{[3-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate (Molbank M776) Thiazolo[3,2-a]pyrimidine Dichlorophenyl-pyrazole, ester group Bulky dichlorophenyl substituent Likely lower solubility; ester group may serve as a prodrug
3-{2-[4-(4-Phenoxyphenyl)piperazin-1-yl]ethyl}[1,3]oxazolo[4,5-b]pyridin-2(3H)-one (CAS 134337-04-5) Oxazolo-pyridinone 4-Phenoxyphenyl-piperazine Oxazole core instead of thiazole Reduced electron-deficient character; altered receptor binding

Key Insights

Electronic and Steric Effects: The 2-fluorophenyl group in the target compound provides moderate electronegativity and steric hindrance, balancing receptor affinity and metabolic stability. In contrast, the 3-chlorophenyl analog (PubChem) exhibits higher lipophilicity but may suffer from off-target interactions due to larger van der Waals radii of chlorine .

Core Structure Variations: Replacement of the thiazolo-pyrimidinone core with oxazolo-pyridinone (CAS 134337-04-5) alters the electron distribution, affecting interactions with biological targets such as serotonin or dopamine receptors .

Pharmacological Implications: Piperazine derivatives are often associated with CNS activity. The target compound’s 2-fluorophenyl group may enhance blood-brain barrier (BBB) penetration compared to non-fluorinated analogs . Bioactivity clustering studies () suggest that structural similarities correlate with shared modes of action. For example, fluorinated and chlorinated piperazines may cluster together due to analogous hydrophobic interactions with protein targets .

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and how can purity be optimized?

Methodological Answer: The compound’s synthesis involves constructing the thiazolo-pyrimidinone core and introducing the 4-(2-fluorophenyl)piperazine moiety via a ketone linker. Key steps include:

  • Core formation : Cyclocondensation of thiazolidinone precursors with cyclopentanone derivatives under acidic conditions (e.g., acetic acid) .
  • Piperazine coupling : Reaction of the core intermediate with 2-fluorophenylpiperazine using carbodiimide coupling agents (e.g., TBTU/HOBt) in anhydrous DMF .
  • Purity optimization : Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol/water mixtures. Purity ≥98% can be verified via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic techniques are critical for structural characterization, and what key signals should be prioritized?

Methodological Answer:

  • 1H/13C NMR : Focus on diagnostic signals:
    • Thiazolo-pyrimidinone: NH proton at δ 10.2–10.5 ppm; carbonyl carbons at δ 165–175 ppm .
    • Piperazine ring: N-CH2 protons as multiplets (δ 2.5–3.5 ppm); 2-fluorophenyl aromatic protons (δ 7.1–7.4 ppm) .
  • HRMS : Confirm molecular ion ([M+H]+) with <2 ppm error .
  • IR : Stretch bands for carbonyl (1700–1750 cm⁻¹) and C-F (1100–1200 cm⁻¹) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of biological activity?

Methodological Answer: Key SAR strategies include:

  • Piperazine modifications : Replace the 2-fluorophenyl group with other aryl/heteroaryl substituents (e.g., 4-chlorophenyl) to modulate receptor affinity .
  • Linker flexibility : Introduce methylene spacers between the piperazine and ketone groups to assess conformational effects on target binding .
  • Core substitution : Add electron-withdrawing groups (e.g., CF3) to the thiazolo-pyrimidinone to enhance metabolic stability .

Q. How should researchers resolve contradictions in reported biological data (e.g., receptor affinity vs. functional assays)?

Methodological Answer: Discrepancies may arise from assay conditions or compound stability. Mitigation strategies include:

  • Assay standardization : Use identical cell lines (e.g., HEK293 for GPCR studies) and buffer conditions (pH 7.4, 1% DMSO) .
  • Metabolic stability testing : Incubate the compound with liver microsomes to assess degradation half-life (t1/2 > 60 min suggests in vivo relevance) .
  • Orthogonal validation : Pair radioligand binding assays (e.g., [3H]-labeled compound) with functional assays (cAMP accumulation) .

Q. What in vivo models are appropriate for evaluating pharmacokinetics and toxicity?

Methodological Answer:

  • Pharmacokinetics : Administer the compound intravenously (1 mg/kg) and orally (10 mg/kg) in Sprague-Dawley rats. Collect plasma samples at 0.5, 2, 6, and 24 h for LC-MS/MS analysis. Target parameters: bioavailability (>30%), half-life (>4 h) .
  • Toxicity : Conduct acute toxicity studies in mice (OECD 423). Monitor organ histopathology (liver, kidneys) and serum biomarkers (ALT, creatinine) after 14-day exposure .

Q. How can computational methods predict off-target interactions?

Methodological Answer:

  • Docking simulations : Use AutoDock Vina to screen against the ChEMBL database. Prioritize kinases and cytochrome P450 isoforms (e.g., CYP3A4) .
  • Machine learning : Train random forest models on Tox21 datasets to flag hepatotoxicity risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.